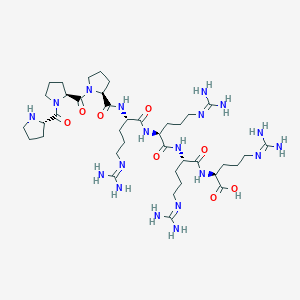
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, with its multiple proline and ornithine residues, is likely to have unique structural and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Adding the next amino acid in the sequence to the growing chain.
Deprotection: Removing protecting groups that prevent unwanted reactions.
Cleavage: Releasing the peptide from the resin.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino groups of the ornithine residues.
Reduction: Reduction reactions could target any disulfide bonds if present.
Substitution: Nucleophilic substitution reactions might occur at reactive sites within the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
This peptide could be used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology
In biological research, it might serve as a tool to study protein-protein interactions, enzyme activity, or cellular signaling pathways.
Medicine
Potential medical applications could include its use as a therapeutic agent or as a component of drug delivery systems.
Industry
In industrial applications, this peptide might be used in the development of biomaterials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which this peptide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolyl-L-prolyl-L-prolyl-L-ornithine: A simpler peptide with fewer guanidino groups.
L-Prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine: A similar peptide with fewer ornithine residues.
Uniqueness
The unique combination of multiple proline and ornithine residues, along with the presence of guanidino groups, likely imparts distinct structural and functional properties to this peptide, differentiating it from simpler analogs.
Eigenschaften
CAS-Nummer |
872545-04-5 |
|---|---|
Molekularformel |
C39H71N19O8 |
Molekulargewicht |
934.1 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C39H71N19O8/c40-36(41)49-16-1-8-22(29(59)54-23(9-2-17-50-37(42)43)31(61)56-26(35(65)66)12-5-19-52-39(46)47)53-30(60)24(10-3-18-51-38(44)45)55-32(62)27-13-6-20-57(27)34(64)28-14-7-21-58(28)33(63)25-11-4-15-48-25/h22-28,48H,1-21H2,(H,53,60)(H,54,59)(H,55,62)(H,56,61)(H,65,66)(H4,40,41,49)(H4,42,43,50)(H4,44,45,51)(H4,46,47,52)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
ZETALPJDGGTACZ-RMIXPHLWSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


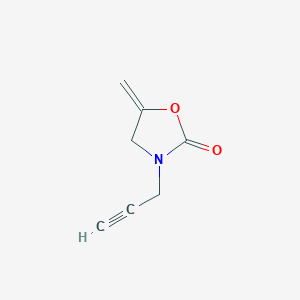
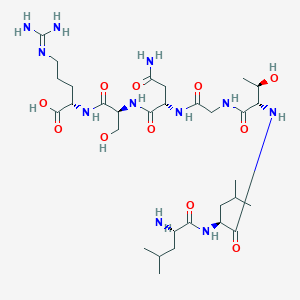
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
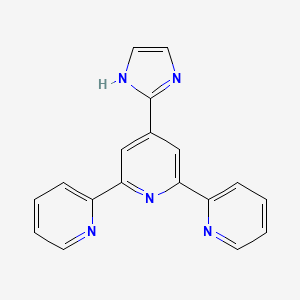
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)

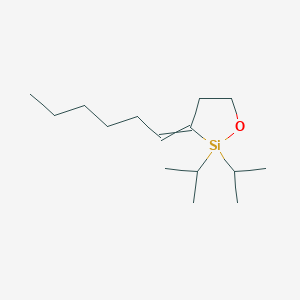
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
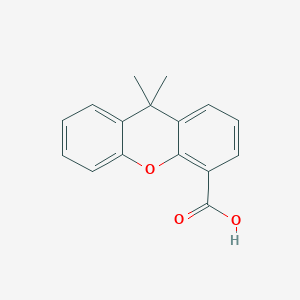
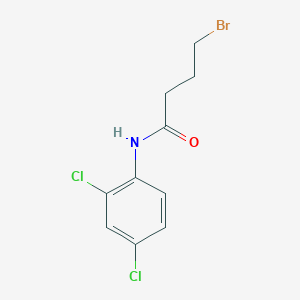
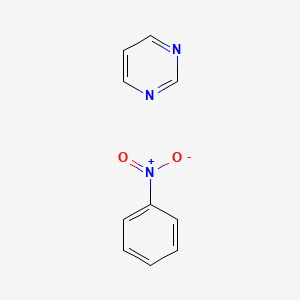
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
